8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 524724-74-1) is an imidazo[1,2-a]pyridine derivative characterized by a carbaldehyde functional group at position 3, a methyl substituent at position 8, and a 4-methylphenyl group at position 2 of the fused heterocyclic scaffold . Its molecular formula is C₁₆H₁₄N₂O, with a molecular weight of 250.30 g/mol . This compound is part of a broader class of imidazo[1,2-a]pyridines, which are pharmacologically relevant due to their diverse biological activities, including anti-inflammatory and anticancer properties .
Properties
IUPAC Name |
8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-5-7-13(8-6-11)15-14(10-19)18-9-3-4-12(2)16(18)17-15/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWITZHKOCCTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of α-haloacetophenones with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Another common method involves the Vilsmeier-Haack reaction, where the aldehyde group is introduced into the 3-position of the imidazo[1,2-a]pyridine ring by treating the intermediate with a mixture of POCl3 and DMF .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and solid support catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives, including 8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance antimicrobial potency. Compounds derived from this scaffold have shown minimum inhibitory concentrations (MIC) as low as 0.006 μM against M. tuberculosis, demonstrating significant potential for developing new anti-TB agents .
Cancer Treatment
This compound has been investigated for its anticancer properties. Research indicates that imidazo[1,2-a]pyridine derivatives can act as inhibitors of various kinases involved in cancer progression. For instance, compounds similar to this structure have been shown to inhibit hypoxia-inducible factor 1α (HIF-1α), which is crucial in tumor growth and metastasis .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Imidazo[1,2-a]pyridine derivatives are being studied for their ability to modulate inflammatory pathways, potentially offering new treatments for inflammatory diseases .
Neuroprotective Effects
There is emerging evidence suggesting that imidazo[1,2-a]pyridine compounds may possess neuroprotective qualities. These compounds could be beneficial in treating neurodegenerative diseases by inhibiting pathways that lead to neuronal cell death .
Case Study 1: Anti-Tuberculosis Activity
A study published in a peer-reviewed journal examined a series of imidazo[1,2-a]pyridine derivatives for their activity against M. tuberculosis. The lead compound from this series demonstrated an MIC of 0.0009 μM against extracellular M. tuberculosis and 0.00045 μM against intracellular forms. This study underscores the potential of these compounds in combating drug-resistant tuberculosis .
Case Study 2: Cancer Inhibition
In another research effort focused on cancer treatment, a derivative of the imidazo[1,2-a]pyridine scaffold was shown to effectively inhibit the proliferation of various cancer cell lines while exhibiting low cytotoxicity against normal cells. The findings suggest that these compounds could serve as a basis for developing selective anticancer therapies .
Mechanism of Action
The mechanism of action of 8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde include:
Key Structural Insights :
- Position of substituents: Methyl groups at position 8 (vs. 6 or none) influence steric hindrance and electronic effects, altering reactivity and binding affinity .
- Phenyl ring substituents : Electron-donating groups (e.g., methyl) vs. electron-withdrawing groups (e.g., nitro, sulfonyl) modulate solubility and intermolecular interactions .
Activity Trends :
- Electron-withdrawing groups (e.g., sulfonyl, nitro) enhance enzyme inhibition (e.g., COX-2) but may reduce solubility .
- Methyl groups improve metabolic stability and moderate cytotoxicity, making them suitable for anticancer applications .
Physicochemical Properties
- Crystallinity : Nitro-substituted analogues exhibit well-defined crystal structures with hydrogen-bonding networks, whereas methyl-substituted derivatives show lower melting points due to reduced polarity .
- Purity : Commercial this compound is available at 95% purity , comparable to analogues like 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (95% purity) .
Biological Activity
8-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound within the imidazo[1,2-a]pyridine class, which has gained attention for its diverse biological activities. This article aims to explore the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula of this compound is C₁₆H₁₄N₂O, with a molecular weight of approximately 250.3 g/mol. The compound is classified as an irritant and has been studied for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O |
| Molecular Weight | 250.3 g/mol |
| CAS Number | 524724-74-1 |
| Hazard | Irritant |
Antimicrobial Properties
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in combating multidrug-resistant tuberculosis (MDR-TB). Compounds from this class have demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MICs) ranging from 0.07 to 2.2 μM for MDR strains. Notably, compounds exhibiting structural similarities to this compound have shown promising results in inhibiting both replicating and non-replicating forms of Mtb .
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has also been extensively researched. For instance, derivatives have been tested against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The reported IC50 values for these compounds indicate significant cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 0.39 |
| NCI-H460 | 0.46 |
| SF-268 | 31.5 |
These findings suggest that modifications to the imidazo[1,2-a]pyridine scaffold can enhance anticancer activity .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit kinases such as Aurora-A kinase, which plays a crucial role in cell division and tumor growth.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Mechanisms : The activity against Mtb may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at various positions on the imidazo ring can significantly impact potency and selectivity:
- Substituents at C2 and C6 : Variations at these positions have been shown to enhance antimicrobial and anticancer activities.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can alter the compound's reactivity and interaction with biological targets.
Case Studies
Several case studies provide insight into the efficacy of this compound:
- Study on MDR-TB : A recent study demonstrated that a derivative exhibited an MIC of 0.07 μM against MDR-TB strains while maintaining low cytotoxicity against VERO cell lines (IC50 >128 μM) .
- Anticancer Screening : In vitro testing revealed that specific modifications led to enhanced inhibition of cell proliferation in breast and lung cancer models .
Q & A
Q. What are the common synthetic routes for 8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions. One method involves reacting 2-amino-3-methylpyridine with 4-methylbenzaldehyde in acidic conditions (e.g., glacial acetic acid) under reflux (16 hours), followed by oxidation to introduce the aldehyde group at the 3-position . Yield optimization requires careful control of stoichiometry, solvent polarity (methanol or ethanol), and catalyst selection (e.g., ZnI₂ for imidazo[1,2-a]pyridine cyclization) . Alternative routes include copper-catalyzed three-component coupling of aminopyridines, aldehydes, and alkynes, offering broader substrate scope .
Q. How can researchers characterize this compound and validate its purity?
Key characterization techniques include:
- NMR : -NMR resolves aromatic protons (δ 6.60–7.68 ppm) and methyl groups (δ 2.31–2.33 ppm). -NMR confirms the aldehyde carbonyl signal (~190 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 357 for derivatives) validate molecular weight .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 77.72%, H: 5.96% for intermediates) .
- HPLC : Purity >95% is achievable with methanol/water gradients .
Q. What is the significance of the imidazo[1,2-a]pyridine core in medicinal chemistry?
The core structure is a privileged scaffold in drug discovery due to its planar heteroaromatic system, enabling π-π stacking with biological targets. Derivatives exhibit antibacterial, anticancer, and anti-inflammatory activities . Substituents like the 3-carbaldehyde group enhance electrophilicity for Schiff base formation, a key step in generating bioactive analogs .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural elucidation?
Contradictions (e.g., unexpected downfield shifts in -NMR) often arise from tautomerism or solvation effects. Strategies include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism in aldehydes) .
- X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., 8-methyl vs. 6-methyl substitution) .
- Computational modeling : DFT calculations predict chemical shifts and compare with experimental data .
Q. What experimental designs are optimal for assessing the compound’s anti-inflammatory activity in cancer models?
- Cell-based assays : Use MTT assays to measure cytotoxicity in breast (MCF-7) and ovarian (SKOV-3) cancer lines. IC₅₀ values for imidazo[1,2-a]pyridine derivatives range from 0.07–0.39 µM .
- Pathway inhibition : Evaluate STAT3 and NF-κB suppression via Western blotting. Co-treatment with curcumin enhances synergy .
- COX-2 selectivity : Compare inhibition ratios (COX-2/COX-1) using in vitro enzymatic assays. Selectivity indices >500 indicate therapeutic potential .
Q. How do substituent variations (e.g., methyl vs. trifluoromethyl) impact biological activity?
- Methyl groups : Enhance lipophilicity (logP ~2.5) and membrane permeability but may reduce metabolic stability .
- Trifluoromethyl groups : Improve target binding via hydrophobic and electrostatic interactions (e.g., COX-2 active site) but increase synthetic complexity .
- Comparative SAR : Analogs like 6-chloro-2-(2,4-dimethylphenyl) derivatives show enhanced cytotoxicity (IC₅₀ <1 µM) due to halogen-mediated DNA intercalation .
Methodological Challenges
Q. How can researchers optimize reaction conditions to minimize byproducts in imidazo[1,2-a]pyridine synthesis?
- Catalyst screening : ZnI₂ improves regioselectivity in cyclization steps, reducing dimerization .
- Solvent effects : Polar aprotic solvents (DMF) favor aldehyde formation, while protic solvents (MeOH) stabilize intermediates .
- Oxidative conditions : MnO₂ or TEMPO selectively oxidize alcohols to aldehydes without over-oxidation .
Q. What computational tools are effective for predicting the compound’s drug-likeness?
- ADMET prediction : Tools like SwissADME estimate bioavailability (%ABS >60) and CYP450 interactions .
- Molecular docking : AutoDock Vina models binding to COX-2 (PDB: 5KIR) and identifies critical residues (e.g., Arg513 for hydrogen bonding) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
